An In-Depth Technical Guide to 2-(Trimethylsilylethynyl)pyridine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-(Trimethylsilylethynyl)pyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilylethynyl)pyridine is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a pyridine ring, a rigid ethynyl linker, and a protecting trimethylsilyl (TMS) group, offers a unique combination of reactivity and stability.[2] The pyridine moiety, a common pharmacophore, provides a site for biological interactions and can influence the electronic properties of the molecule. The TMS-protected alkyne is a stable, yet readily activated, functional group for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[1] This guide provides a comprehensive overview of the core properties, reactivity, and applications of 2-(trimethylsilylethynyl)pyridine, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of 2-(trimethylsilylethynyl)pyridine is fundamental to its application in synthesis and analysis. These properties are summarized below.
Table 1: Physicochemical Properties of 2-(Trimethylsilylethynyl)pyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NSi | [3] |
| Molecular Weight | 175.31 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid or low melting solid | [2] |
| Melting Point | 40-43 °C | [1] |
| Boiling Point | 85-86 °C at 1 mmHg | [1] |
| Density | 0.94 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.533 | [5] |
| CAS Number | 86521-05-3 | [3] |
Spectral Analysis
The structural features of 2-(trimethylsilylethynyl)pyridine give rise to a distinct spectral signature.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the trimethylsilyl group and the protons of the pyridine ring.
-
δ 8.59 – 8.57 (m, 1H): This multiplet corresponds to the proton at the 6-position of the pyridine ring, which is deshielded due to its proximity to the nitrogen atom.[6]
-
δ 7.67 – 7.63 (m, 1H): This signal is assigned to the proton at the 4-position of the pyridine ring.[6]
-
δ 7.48 – 7.45 (m, 1H): This multiplet represents the proton at the 3-position of the pyridine ring.[6]
-
δ 7.29 – 7.22 (m, 1H): This signal corresponds to the proton at the 5-position of the pyridine ring.[6]
-
δ 0.28 (s, 9H): The sharp singlet integrates to nine protons and is characteristic of the chemically equivalent methyl groups of the trimethylsilyl moiety.[6]
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further structural confirmation.
-
δ 149.9, 143.0, 136.1, 127.3, 123.1: These peaks are assigned to the carbon atoms of the pyridine ring.[6]
-
δ 103.6, 94.8: These signals correspond to the sp-hybridized carbons of the ethynyl group.[6]
-
δ -0.27: This upfield signal is characteristic of the methyl carbons of the trimethylsilyl group.[6]
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.
-
~2166 cm⁻¹: A sharp, medium intensity band indicative of the C≡C stretching vibration of the silyl-protected alkyne.[6]
Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak (M⁺) at m/z 175, consistent with the molecular weight of the compound.[3] Common fragmentation patterns may involve the loss of a methyl group (m/z 160) or the entire trimethylsilyl group.[3]
Reactivity and Synthetic Applications
The synthetic utility of 2-(trimethylsilylethynyl)pyridine stems from the reactivity of its alkyne and the influence of the pyridine ring. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for its controlled deprotection and subsequent functionalization.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds and is a primary application of 2-(trimethylsilylethynyl)pyridine.[1] This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is a powerful tool for the synthesis of conjugated enynes and aryl alkynes.[7]
Mechanism of Sonogashira Coupling:
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
Caption: Generalized mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(Trimethylsilylethynyl)pyridine via Sonogashira Coupling
This protocol describes a typical procedure for the synthesis of the title compound from 2-bromopyridine and trimethylsilylacetylene.[8]
Materials:
-
2-Bromopyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 2-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(trimethylsilylethynyl)pyridine as a colorless to light yellow liquid.
Desilylation Reactions
The trimethylsilyl group can be readily removed to generate the terminal alkyne, 2-ethynylpyridine, which is a valuable building block for further synthetic transformations.[8] The desilylation is typically achieved under mild basic or fluoride-mediated conditions.
Mechanism of Base-Catalyzed Desilylation:
The base-catalyzed desilylation proceeds via nucleophilic attack of the base on the silicon atom, followed by protonation of the resulting acetylide anion.
Caption: Simplified mechanism of base-catalyzed desilylation.
Experimental Protocol: Desilylation of 2-(Trimethylsilylethynyl)pyridine
This protocol provides a general method for the removal of the TMS group.[8][9]
Materials:
-
2-(Trimethylsilylethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 2-(trimethylsilylethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethynylpyridine.
Cycloaddition Reactions
The electron-deficient nature of the pyridine ring and the reactivity of the alkyne moiety make 2-(trimethylsilylethynyl)pyridine a suitable substrate for cycloaddition reactions, leading to the formation of various heterocyclic systems. For instance, it can participate in [3+2] cycloaddition reactions with nitrile N-oxides to form isoxazole derivatives.[10]
Applications in Pharmaceutical and Materials Science
The unique structural features of 2-(trimethylsilylethynyl)pyridine make it a valuable building block in both pharmaceutical and materials science research.
Pharmaceutical Intermediate
The pyridine nucleus is a prevalent scaffold in a wide range of pharmaceuticals.[11][12] 2-(Trimethylsilylethynyl)pyridine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The ethynyl linker allows for the extension of the molecular framework and the introduction of other functional groups through subsequent reactions.
Synthesis of Conjugated Polymers
In materials science, 2-(trimethylsilylethynyl)pyridine is utilized in the synthesis of conjugated polymers.[13][14] The rigid, linear structure of the ethynylpyridine unit can be incorporated into polymer backbones to create materials with interesting photophysical and electronic properties. These polymers have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine nitrogen can also be used to tune the electronic properties of the polymer and to coordinate with metal ions for the development of functional materials.
Safety and Handling
2-(Trimethylsilylethynyl)pyridine is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Trimethylsilylethynyl)pyridine is a highly valuable and versatile building block in modern organic chemistry. Its well-defined physicochemical and spectral properties, coupled with its predictable reactivity in key transformations such as the Sonogashira coupling and desilylation reactions, make it an indispensable tool for synthetic chemists. Its applications extend from the synthesis of complex organic molecules and pharmaceutical intermediates to the development of novel conjugated materials. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers and scientists to effectively harness the potential of this important chemical entity in their research endeavors.
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